molecular formula C16H16N2O2 B3839348 N-[(E)-benzylideneamino]-2-hydroxy-2-phenylpropanamide

N-[(E)-benzylideneamino]-2-hydroxy-2-phenylpropanamide

Cat. No.: B3839348
M. Wt: 268.31 g/mol
InChI Key: LMUYKTVTHJIDKQ-SFQUDFHCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(E)-benzylideneamino]-2-hydroxy-2-phenylpropanamide is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-benzylideneamino]-2-hydroxy-2-phenylpropanamide typically involves the condensation reaction between benzaldehyde and 2-hydroxy-2-phenylpropanamide. The reaction is usually carried out in the presence of an acid or base catalyst to facilitate the formation of the Schiff base. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux conditions

    Catalyst: Acidic catalysts like hydrochloric acid or basic catalysts like sodium hydroxide

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of heterogeneous catalysts, such as metal oxides, can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-benzylideneamino]-2-hydroxy-2-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce the corresponding amine.

Scientific Research Applications

N-[(E)-benzylideneamino]-2-hydroxy-2-phenylpropanamide has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: The compound has been studied for its antimicrobial and antioxidant activities.

    Medicine: Research has explored its potential as an anticancer agent due to its ability to interact with biological macromolecules.

    Industry: It is used in the synthesis of various organic compounds and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which N-[(E)-benzylideneamino]-2-hydroxy-2-phenylpropanamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The Schiff base can form coordination complexes with metal ions, which can then interact with biological molecules. These interactions can lead to the inhibition of enzyme activity or the modulation of receptor functions, contributing to its biological activities.

Comparison with Similar Compounds

Similar Compounds

    N-benzylideneaniline: Another Schiff base with similar structural features but different functional groups.

    N-benzylidene-2-hydroxybenzohydrazide: A compound with a similar benzylideneamino group but different substituents on the aromatic ring.

Uniqueness

N-[(E)-benzylideneamino]-2-hydroxy-2-phenylpropanamide is unique due to the presence of both hydroxyl and amide functional groups, which can enhance its reactivity and potential applications. The combination of these functional groups allows for diverse chemical modifications and interactions with various biological targets, making it a versatile compound in scientific research.

Properties

IUPAC Name

N-[(E)-benzylideneamino]-2-hydroxy-2-phenylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-16(20,14-10-6-3-7-11-14)15(19)18-17-12-13-8-4-2-5-9-13/h2-12,20H,1H3,(H,18,19)/b17-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMUYKTVTHJIDKQ-SFQUDFHCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)(C(=O)NN=CC2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CC=CC=C1)(C(=O)N/N=C/C2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(E)-benzylideneamino]-2-hydroxy-2-phenylpropanamide
Reactant of Route 2
Reactant of Route 2
N-[(E)-benzylideneamino]-2-hydroxy-2-phenylpropanamide
Reactant of Route 3
Reactant of Route 3
N-[(E)-benzylideneamino]-2-hydroxy-2-phenylpropanamide
Reactant of Route 4
Reactant of Route 4
N-[(E)-benzylideneamino]-2-hydroxy-2-phenylpropanamide
Reactant of Route 5
Reactant of Route 5
N-[(E)-benzylideneamino]-2-hydroxy-2-phenylpropanamide
Reactant of Route 6
Reactant of Route 6
N-[(E)-benzylideneamino]-2-hydroxy-2-phenylpropanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.